

Enantioselective Synthesis of Epoxy Alcohols with (+)-Diisopropyl L-Tartrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(+)-Diisopropyl L-tartrate*

Cat. No.: B7799512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, providing a predictable and highly enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.^{[1][2]} This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, utilizes a catalyst system composed of titanium tetra(isopropoxide) ($Ti(OiPr)_4$), an enantiomerically pure dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.^{[1][2]} The use of **(+)-diisopropyl L-tartrate** ((+)-DIPT) as the chiral ligand reliably delivers the epoxide on one specific face of the alkene, affording access to a specific enantiomer of the chiral epoxy alcohol product. These epoxy alcohols are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and other complex chiral molecules.^{[2][3]}

Principle and Applications

The high enantioselectivity of the Sharpless epoxidation is achieved through the formation of a chiral titanium-tartrate complex. This complex coordinates the allylic alcohol and directs the delivery of the oxygen atom from TBHP to a specific face of the double bond. The choice of the tartrate enantiomer dictates the stereochemical outcome. When (+)-DIPT is used, the oxygen

atom is delivered to the bottom face of the allylic alcohol when drawn in a specific orientation, as predicted by the Sharpless mnemonic.[2]

The resulting chiral epoxy alcohols are valuable synthetic intermediates that can be converted into a variety of functional groups, including diols, aminoalcohols, and ethers.[2] This versatility has led to the widespread application of the Sharpless epoxidation in the total synthesis of numerous complex molecules, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[2][4] In the pharmaceutical industry, this reaction is a key step in the synthesis of various drug candidates and approved medicines.[5][6]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the Sharpless asymmetric epoxidation of various allylic alcohols using **(+)-diisopropyl L-tartrate**.

Table 1: Epoxidation of Prochiral Allylic Alcohols with (+)-DIPT

Allylic Alcohol Substrate	Ti(OiPr) ₄ (mol%)	(+)-DIPT (mol%)	Temperature (°C)	Time (h)	Yield (%)	Enantiomeric Excess (ee, %)
Geraniol	5	7.5	-20	3	89	>98
(E)-2-Hexen-1-ol	5	7.5	-35	2	79	>98
Cinnamyl alcohol	4.7	5.9	-12	11	88	95
Allyl alcohol	5	6.0	0	2	65	90
3-Methyl-2-buten-1-ol	100	142	-20	14	80	80
(Z)-2-Hexen-1-ol	10	14	-10	29	74	86

Data compiled from multiple sources.[\[7\]](#)[\[8\]](#)

Experimental Protocols

General Procedure for Sharpless Asymmetric Epoxidation

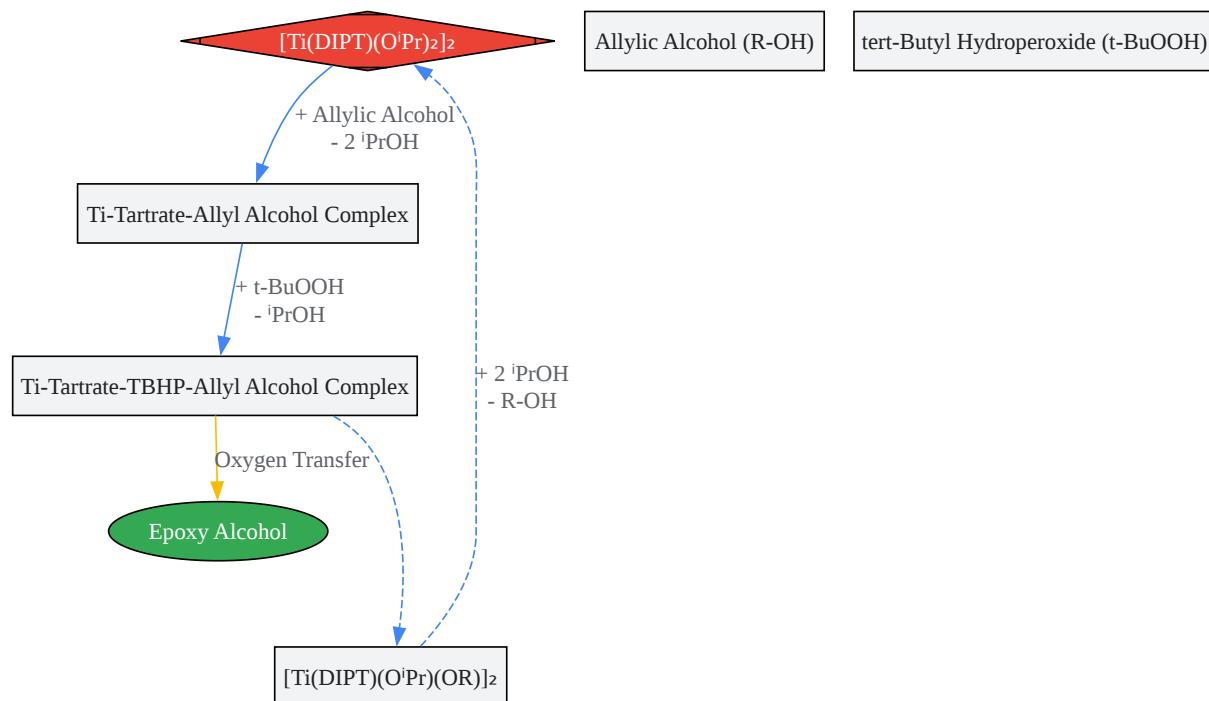
This protocol provides a general method for the enantioselective epoxidation of an allylic alcohol using the (+)-DIPT-mediated Sharpless catalyst system.

Materials:

- Anhydrous dichloromethane (CH_2Cl_2)
- Titanium(IV) isopropoxide ($\text{Ti}(\text{O}i\text{Pr})_4$)
- **(+)-Diisopropyl L-tartrate ((+)-DIPT)**
- tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or isooctane)
- Allylic alcohol substrate
- Powdered 4 \AA molecular sieves
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Dichloromethane (DCM)
- Diethyl ether
- Brine
- 10% aqueous NaOH solution or 10% aqueous tartaric acid solution
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.
- Solvent and Cooling: Add anhydrous dichloromethane and cool the flask to -20 °C using a suitable cooling bath.
- Catalyst Formation: To the cooled suspension, add **(+)-diisopropyl L-tartrate** followed by the dropwise addition of titanium(IV) isopropoxide via syringe. Stir the resulting mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
- Substrate Addition: Add the allylic alcohol substrate to the reaction mixture.
- Oxidant Addition: Slowly add a pre-cooled (-20 °C) solution of tert-butyl hydroperoxide dropwise over 10-15 minutes. It is crucial to maintain the internal temperature of the reaction below -10 °C during the addition.
- Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
- Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water. A biphasic mixture will form.
- Work-up Option A (NaOH): Warm the mixture to room temperature and stir for 1 hour. Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes until the two phases become clear.
- Work-up Option B (Tartaric Acid): Alternatively, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
- Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether.
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure.


- Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel to obtain the final product.

Diagrams

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. benthamdirect.com [benthamdirect.com]
- 4. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [\[slideshare.net\]](https://www.slideshare.net)
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [Enantioselective Synthesis of Epoxy Alcohols with (+)-Diisopropyl L-Tartrate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7799512#enantioselective-synthesis-of-epoxy-alcohols-with-diisopropyl-l-tartrate\]](https://www.benchchem.com/product/b7799512#enantioselective-synthesis-of-epoxy-alcohols-with-diisopropyl-l-tartrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com